11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their various biological activities . The presence of the triazolopyrimidine core suggests that this compound could potentially exhibit similar activities.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is quite complex with multiple rings including a triazolopyrimidine core. Detailed molecular structure analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazolopyrimidines, for example, have been known to undergo various chemical reactions .Scientific Research Applications
Supramolecular Chemistry
The molecule has been studied for its potential in forming hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) explored novel pyrimidine derivatives, including this compound, for their suitability as ligands in co-crystallization with macrocyclic compounds. These compounds demonstrated extensive hydrogen bonding interactions, forming 2D and 3D networks, which are crucial in the development of supramolecular chemistry (Fonari et al., 2004).
Heterocyclic Synthon Utilization
The molecule serves as a versatile synthon for creating new heterocyclic systems. Kočevar et al. (1978) found that with various reactants, this compound can be transformed into different heterocyclic derivatives, indicating its utility in the synthesis of complex heterocyclic structures (Kočevar et al., 1978).
Mannich Reaction Applications
In a study by Dotsenko et al. (2021), derivatives of this compound were synthesized and used in the Mannich reaction, a crucial method in organic synthesis. The study provided valuable insights into the versatility of this compound in forming various heterocyclic structures (Dotsenko et al., 2021).
Potential Anticancer Agents
The synthesis of new compounds derived from this molecule has been explored for potential anticancer applications. Abdelhamid et al. (2016) synthesized novel derivatives and evaluated their effectiveness against specific cancer cell lines, indicating the compound's potential in oncological research (Abdelhamid et al., 2016).
Antitumor and Antimicrobial Activities
Riyadh (2011) explored the use of derivatives of this compound in synthesizing pyrazoles with notable antitumor and antimicrobial activities. This highlights the compound's significance in developing new therapeutic agents (Riyadh, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
11-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-21-15-14(19-20-21)16(18-9-17-15)22-6-10-5-11(8-22)12-3-2-4-13(24)23(12)7-10/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGLQPGLDIRCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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